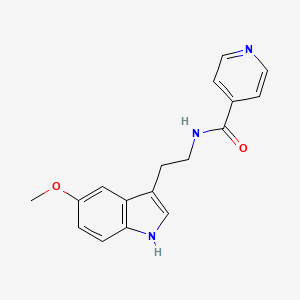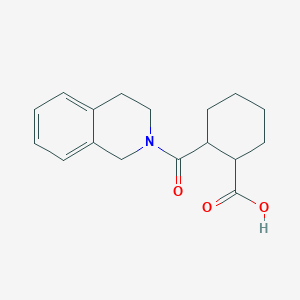![molecular formula C16H22N2O3 B11839247 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The compound’s spirocyclic framework, which includes both oxygen and nitrogen atoms, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzylamine with a suitable lactone to form an intermediate. This intermediate then undergoes cyclization with a diisocyanate to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The spirocyclic core can be reduced under hydrogenation conditions to yield a more saturated compound.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-(4-formylbenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.
Reduction: Formation of a more saturated spirocyclic compound.
Substitution: Formation of 4-(4-nitrobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one or 4-(4-bromobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.
Aplicaciones Científicas De Investigación
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: Utilized in the development of novel materials with unique mechanical or thermal properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy and selectivity as a bioactive compound .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Lacks the methoxybenzyl group, resulting in different chemical properties and reactivity.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom, which can alter its biological activity and chemical behavior.
Uniqueness
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its potential as a bioactive molecule and provides opportunities for further functionalization .
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-4-2-13(3-5-14)10-18-12-16(21-11-15(18)19)6-8-17-9-7-16/h2-5,17H,6-12H2,1H3 |
Clave InChI |
LPALDMPPMGIYAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC3(CCNCC3)OCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



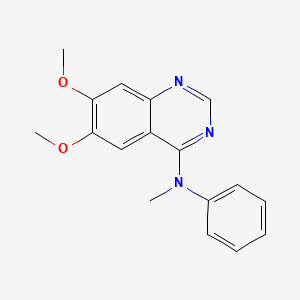



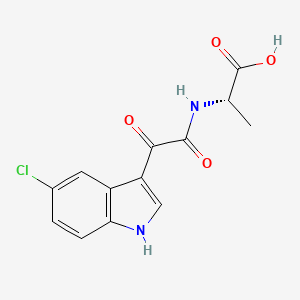
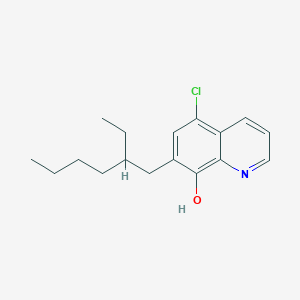
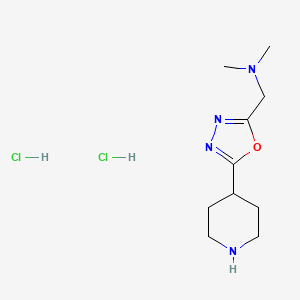
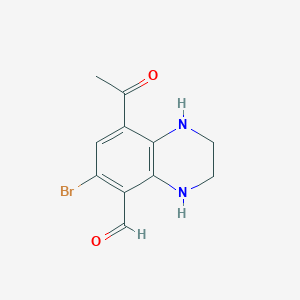

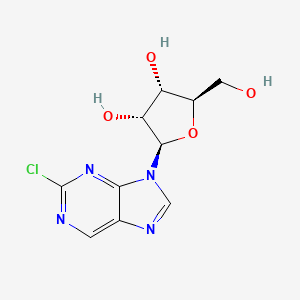
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
